Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16166047
InChI: InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12;/h8-9H,4-7,12H2,1-3H3;1H/t8-,9+;/m0./s1
SMILES:
Molecular Formula: C11H22ClNO2
Molecular Weight: 235.75 g/mol

Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16166047

Molecular Formula: C11H22ClNO2

Molecular Weight: 235.75 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride -

Specification

Molecular Formula C11H22ClNO2
Molecular Weight 235.75 g/mol
IUPAC Name tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12;/h8-9H,4-7,12H2,1-3H3;1H/t8-,9+;/m0./s1
Standard InChI Key DWKALJMROLTJPM-OULXEKPRSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H]1CCCC[C@H]1N.Cl
Canonical SMILES CC(C)(C)OC(=O)C1CCCCC1N.Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a cyclohexane ring with two stereogenic centers at positions 1 and 2, adopting a trans-diaxial conformation due to the (1S,2R) configuration. The tert-butyl carboxylate group at position 1 and the protonated amino group at position 2 contribute to its amphiphilic nature. Key structural properties include:

PropertyValue
IUPAC Nametert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride
Molecular FormulaC11H22ClNO2\text{C}_{11}\text{H}_{22}\text{ClNO}_2
Molecular Weight235.75 g/mol
Stereochemistry(1S,2R) configuration
CAS NumberNot publicly disclosed

The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Spectroscopic Identification

  • Infrared (IR) Spectroscopy: Peaks at ~1680 cm1^{-1} (C=O stretch of ester) and ~3300 cm1^{-1} (N-H stretch of ammonium).

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR reveals distinct signals for the tert-butyl group (δ 1.46 ppm, singlet) and cyclohexane protons (δ 1.2–2.5 ppm, multiplet) .

Synthesis and Optimization

Carbamate Protection Strategy

The tert-butyl group is introduced via reaction of trans-2-aminocyclohexanecarboxylic acid with tert-butyl chloroformate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base (e.g., triethylamine). The reaction proceeds under anhydrous conditions in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–25°C, yielding the protected amine as a white solid. Subsequent treatment with hydrochloric acid generates the hydrochloride salt.

Stereoselective Amination

Chiral auxiliaries, such as tert-butanesulfinamide, enable enantioselective synthesis. For example, condensation of a cyclohexanone derivative with (R)-tert-butanesulfinamide followed by stereospecific reduction (e.g., NaBH4_4) yields the (1S,2R) isomer with >95% enantiomeric excess .

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

  • Temperature Control: Maintaining 0–5°C during Boc protection to minimize side reactions.

  • Catalytic Hydrogenation: Using Pd/C or Raney nickel for efficient reduction of intermediate nitro compounds.

  • Crystallization: Purification via recrystallization from ethanol/water mixtures enhances yield (>85%) and purity (>99%) .

Applications in Pharmaceutical and Material Science

Drug Intermediate

The compound serves as a building block for protease inhibitors and kinase modulators. For instance, its amino and carboxylate groups enable peptide coupling reactions to construct macrocyclic drug candidates.

Chiral Auxiliary in Asymmetric Synthesis

The rigid cyclohexane backbone directs stereochemical outcomes in Diels-Alder and Michael addition reactions. In one study, derivatives of this compound facilitated the synthesis of β-amino acids with >90% diastereoselectivity .

Comparison with Structural Analogs

(1S,2S)-2-Aminocyclohexanecarboxylic Acid

This diastereomer (CAS 24716-93-6) lacks the tert-butyl group, reducing steric bulk and altering solubility (C7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2, MW 143.18) . It exhibits lower thermal stability (melting point ~76.5°C) .

Methyl (1R,2R)-2-Aminocyclohexanecarboxylate Hydrochloride

The methyl ester variant (CAS 1024618-29-8) shows similar reactivity but lower hydrolytic stability due to the less bulky methyl group .

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